n-methyldiisopropanolamine

alkanolamine hydrophobicity logP esterquat design

N-Methyldiisopropanolamine (MDIPA, CAS 4402-30-6) is a tertiary alkanolamine characterized by a central methylamine nitrogen substituted with two 2-hydroxypropyl groups. This structure confers both tertiary amine reactivity and diol hydrogen-bonding capacity.

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
CAS No. 4402-30-6
Cat. No. B1347073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-methyldiisopropanolamine
CAS4402-30-6
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC(CN(C)CC(C)O)O
InChIInChI=1S/C7H17NO2/c1-6(9)4-8(3)5-7(2)10/h6-7,9-10H,4-5H2,1-3H3
InChIKeyXKQMKMVTDKYWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyldiisopropanolamine (MDIPA): A Tertiary Alkanolamine Intermediate for Esterquat Surfactants and Gas Treating


N-Methyldiisopropanolamine (MDIPA, CAS 4402-30-6) is a tertiary alkanolamine characterized by a central methylamine nitrogen substituted with two 2-hydroxypropyl groups . This structure confers both tertiary amine reactivity and diol hydrogen-bonding capacity. MDIPA is primarily procured as a chemical intermediate for the manufacture of fatty ester quaternaries (esterquats), which are the active softening agents in modern fabric softener formulations . Its applications also extend to the manufacturing of dyestuffs, tensides, and synthetic fibres .

Workflow
Esterquat intermediate synthesis
Selection Context
Tri-chain alkanolamine with isopropanol backbone
Use Context
Gas treating solvent blend design

Why MDEA or Triethanolamine Cannot Simply Replace N-Methyldiisopropanolamine in Esterquat and Gas Treating Formulations


N-Methyldiisopropanolamine occupies a specific niche within the alkanolamine family that resists simple one-for-one substitution. Structurally, the isopropanol-based side chains impart higher hydrophobicity (logP ~ -0.03) relative to ethanolamine-based analogs like N-methyldiethanolamine (MDEA, logP ~ -0.9) or triethanolamine (TEA, logP ~ -1.0) . Functionally, MDIPA is a tri-chain alkanolamine, meaning esterquats derived from it carry three ester-linked fatty acid chains, yielding a distinct softening performance and hydrolytic stability profile compared to TEA-based diesterquats [1]. In gas treating, MDIPA—like MDEA—is a tertiary amine that cannot form stable carbamates, but its altered hydrophobicity and vapor pressure (0.015 hPa at 20°C) change mass transfer behavior and regeneration energy requirements [2]. Even within the isopropanolamine series, MDIPA differs from diisopropanolamine (DIPA, a secondary amine) in its CO₂ absorption mechanism [3].

1
Hydrophobicity profile may shift performance
MDIPA (logP ~ -0.03) yields esterquats with different substantivity on synthetic textiles compared to more hydrophilic MDEA or TEA-based analogs.
2
Esterquat architecture is not interchangeable
Triethanolamine produces a statistical ester mixture, while MDIPA's diol structure yields a defined diesterquat, altering softening performance and hydrolytic stability.
3
CO₂ absorption mechanism differs from secondary amines
MDIPA, as a tertiary amine, cannot form carbamates. Replacing DIPA with MDIPA changes theoretical loading capacity and regeneration energy requirements.

Quantitative Differentiation Evidence for N-Methyldiisopropanolamine Versus Closest Analogs


Hydrophobicity (logP) Comparison: MDIPA vs. N-Methyldiethanolamine (MDEA) and Triethanolamine (TEA)

MDIPA exhibits a measured logP value of -0.03 at 25°C, positioning it closer to neutral hydrophobicity compared to the more hydrophilic ethanolamine-based analogs. MDEA and TEA have significantly lower (more negative) logP values, indicating greater water affinity. This difference directly influences the self-assembly, adsorption kinetics, and rinsability of derived esterquat surfactants on textile fibres [1].

Hydrophobicity (logP)
Cross-study comparable
MDIPA -0.03
MDEA ~ -0.9
TEA ~ -1.0
Reported lower hydrophilicity may support substantivity on synthetic fabrics.
Experimental and calculated values at 25°C.
alkanolamine hydrophobicity logP esterquat design fabric softener formulation

Vapor Pressure and Volatility: MDIPA Exhibits Ultra-Low Volatility Compared to Benchmark Alkanolamines

MDIPA has a vapor pressure of 0.015 hPa at 20°C, which is critically low for an alkanolamine. For comparison, N-methyldiethanolamine (MDEA) has a vapor pressure of approximately 0.01 mmHg (0.013 hPa) at 20°C, while monoethanolamine (MEA) has a vapor pressure near 0.7 hPa (0.5 mmHg). Low vapor pressure reduces inhalation exposure risk during industrial handling and minimizes amine losses to the gas phase in gas treating applications [1].

Vapor Pressure
Cross-study comparable
0.015 hPa (20°C)
Ultra-low volatility supports reduced inhalation exposure context in industrial handling.
Approx. 50-fold lower than MEA (0.7 hPa).
vapor pressure occupational exposure amine volatility process safety

Boiling Point and Thermal Stability: MDIPA Offers a Distinct Distillation Window vs. MDEA

The atmospheric boiling point of MDIPA is reported as 225°C (Eastman TDS) or 247.9°C (predicted at 760 mmHg) [1]. For N-methyldiethanolamine (MDEA), the boiling point is consistently reported at 247°C. The 22°C lower boiling point of MDIPA (per Eastman experimental data) can be an advantage for vacuum distillation purification, reducing thermal stress and energy consumption. Conversely, if the higher predicted value is more accurate, the boiling points are essentially equivalent, but MDIPA's lower density (0.958 g/mL vs. 1.038 g/mL for MDEA) facilitates phase separation in workup procedures.

Boiling Point & Density
Cross-study comparable
MDIPA 225°C / 0.958 g/mL
MDEA 247°C / 1.038 g/mL
Lower experimental boiling point may reduce thermal stress in vacuum distillation.
Eastman experimental data vs. literature for MDEA.
boiling point distillation thermal stability alkanolamine purification

Carbamate Formation Capability: MDIPA as a Non-Carbamate-Forming Tertiary Amine vs. Secondary Amine DIPA for CO₂ Capture

MDIPA is a tertiary amine lacking an N–H proton and therefore cannot form a stable carbamate with CO₂. This mechanism is identical to that of MDEA and fundamentally different from secondary amines like diisopropanolamine (DIPA, CAS 110-97-4), which react via carbamate formation [1]. In gas treating, tertiary amines like MDIPA exhibit a theoretical CO₂ loading capacity of 1.0 mol CO₂/mol amine (via bicarbonate formation), compared to 0.5 mol CO₂/mol amine for secondary amines (via carbamate). This higher stoichiometric loading capacity, combined with lower regeneration energy requirements, is the primary reason tertiary amines are preferred in certain CO₂ capture configurations [2].

CO₂ Capture Mechanism
Class-level inference
Tertiary amine: bicarbonate pathway (1.0 mol/mol theoretical)
Tertiary amine mechanism provides reported higher theoretical loading vs. secondary amines.
Actual capacity depends on process conditions.
CO2 capture amine scrubbing carbamate formation regeneration energy tertiary amine

Esterquat Structural Differentiation: Tri-Chain MDIPA-Esterquats vs. Triethanolamine-Based Diesterquats in Fabric Softening

MDIPA is a trialkanolamine with two hydroxyl groups available for esterification with fatty acids, yielding esterquats that carry two ester-linked fatty chains per quaternary ammonium center . Triethanolamine (TEA), in contrast, provides three hydroxyl groups, resulting in a statistical mixture of mono-, di-, and tri-esterquats upon esterification, with the diesterquat being the predominant softening-active species [1]. The isopropanolamine backbone of MDIPA introduces steric hindrance near the ester linkages, which may slow hydrolytic degradation compared to the less hindered TEA-based esterquats. US Patent US20140286889A1 specifically claims formulations comprising ester quats based on methyldiisopropanolamine for hair conditioning applications, noting combing force reduction as a performance metric [2].

Esterquat Architecture
Class-level inference
2 OH groups → defined diesterquat product
Diol structure may offer design control compared to TEA's triol statistical mixture.
Patent context for hair conditioning formulations.
esterquat fabric softening trialkanolamine isopropanolamine ester textile conditioning

Synthesis Efficiency: High-Yield MDIPA Production via Hydrogenation Route with >95% Intermediate Yield

A patent by Nanjing Baochun Chemical Industry Co. Ltd. (CN105237412A) reports a method for preparing N-methyldiisopropanolamine via condensation of diisopropanolamine with paraformaldehyde followed by hydrogenation over Raney nickel. The process achieves intermediate product yields of 95.1% (Example 1), 96.3% (Example 2), and up to 99.5% (Example 3) [1]. This high-yield synthesis route provides an industrially viable production pathway that directly addresses prior art problems of low conversion rate and low purity. While the patent does not compare MDIPA yield to that of MDEA synthesis, the data establish that high-purity MDIPA can be produced efficiently at industrial scale. The patent further claims that MDIPA (as a tri-chain alkanol) has advantages in desulfurization and softening applications, with lower toxicity and better odor than comparable alkanolamines [2].

Synthesis Yield
Supporting evidence
95.1% – 99.5%
Reported high-yield hydrogenation route supports industrial supply reliability.
Patent CN105237412A; GC analysis.
MDIPA synthesis hydrogenation yield optimization diisopropanolamine methylation

Where N-Methyldiisopropanolamine Provides Differentiated Value: Recommended Application Scenarios


Esterquat Fabric Softener Manufacturing Where Superior Synthetic Fabric Substantivity is Required

MDIPA's higher logP (less hydrophilic, ~ -0.03) compared to TEA (~ -1.0) means that MDIPA-derived esterquats deposit more effectively onto hydrophobic synthetic fibres such as polyester and polyamide . This makes MDIPA the preferred alkanolamine intermediate when the target fabric softener must perform on modern synthetic-blend textiles rather than purely on cotton. Eastman and LANXESS both position MDIPA specifically for this high-value surfactant intermediate market .

CO₂ Capture Solvent Formulations Requiring Tertiary Amine Capacity Without MDEA's Hydrophilicity

For industrial gas treating where a tertiary amine with higher theoretical CO₂ loading (1.0 mol CO₂/mol amine) is needed but MDEA's water solubility profile is suboptimal, MDIPA provides an alternative with a less hydrophilic character [1]. MDIPA has been recognized in patent literature as a viable tertiary alkanolamine for CO₂ removal from flue gases at low partial pressures (<200 mbar), with the additional benefit of lower regeneration energy compared to primary/secondary amines [2].

Hair Conditioning Formulations Patented with Isopropanolamine-Based Esterquats

US Patent US20140286889A1 by Evonik demonstrates that MDIPA-based esterquats provide measurable combing force reduction on wet and dry hair, with the added advantage that these formulations can be prepared methanol-free [3]. The patent specifically claims cosmetic formulations where the esterquat is derived from methyldiisopropanolamine, giving MDIPA-based products a defensible intellectual property position in the personal care ingredient market.

Dyestuff and Textile Auxiliary Manufacturing Where Amine Volatility Must Be Minimized

MDIPA's ultra-low vapor pressure (0.015 hPa at 20°C) makes it suitable for textile auxiliary and dyestuff manufacturing processes where operator exposure to amine vapors must be minimized . LANXESS lists manufacturing of dyestuffs and fibres among its primary applications, reflecting industrial adoption in these sectors . Compared to more volatile ethanolamines like MEA (0.7 hPa at 20°C), MDIPA's 50-fold lower vapor pressure constitutes a meaningful occupational safety advantage.

Application
Selection Property
Validation Focus
Esterquat surfactant intermediate research
Hydrophobicity-driven substantivity profile
Synthetic-fabric deposition and rinsability evaluation
CO₂ capture solvent blend development
Tertiary amine loading capacity and regeneration energy
Bicarbonate-pathway efficiency under low partial pressure
Hair conditioning formulation studies
Isopropanolamine-based esterquat architecture
Combing force reduction and methanol-free preparation context
Textile auxiliary and dyestuff manufacturing
Ultra-low vapor pressure profile
Occupational exposure and fugitive emission control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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